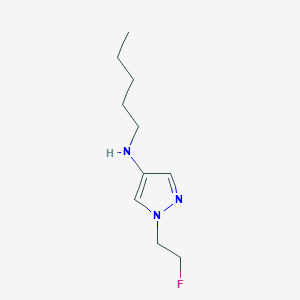-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740139.png)
[2-(dimethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethyl group and a pyrazolylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 1-(2-methylpropyl)-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolylmethyl group, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The pyrazolylmethyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(dimethylamino)ethyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
- The specific positioning of the pyrazolylmethyl group in 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine may confer unique binding properties and reactivity compared to its isomers.
- The combination of the dimethylaminoethyl and pyrazolylmethyl groups provides a distinctive chemical profile that can be exploited in various applications.
This detailed overview highlights the significance and versatility of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine in scientific research and industrial applications
Eigenschaften
Molekularformel |
C12H24N4 |
|---|---|
Molekulargewicht |
224.35 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-11(2)10-16-12(5-6-14-16)9-13-7-8-15(3)4/h5-6,11,13H,7-10H2,1-4H3 |
InChI-Schlüssel |
JAJVGVALANZSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC=N1)CNCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)





![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11740103.png)
![3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11740109.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740114.png)
![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740119.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740121.png)
![1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740134.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11740140.png)

